molecular formula C9H12LiN3O3S B2450405 lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2137886-80-5

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2450405
CAS No.: 2137886-80-5
M. Wt: 249.21
InChI Key: IWFNWYORSCJQKA-UHFFFAOYSA-M
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Description

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a compound with a complex structure that includes lithium, thiazole, and acetamidoethylamino groups

Properties

IUPAC Name

lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNWYORSCJQKA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of lithium acetate with 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous production methods to meet the demand for the compound in various applications .

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate include:

Uniqueness

Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Biological Activity

Lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a lithium salt that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : Lithium 2-(2-((2-acetamidoethyl)amino)-1,3-thiazol-4-yl)acetate
  • Molecular Formula : C9H13N3O3S.Li
  • CAS Number : 2137886-80-5
  • Purity : ≥ 95%

This compound contains a lithium ion, which is known for its mood-stabilizing properties, and a thiazole ring that may play a role in its interaction with biological targets.

The biological activity of lithium ions has been extensively studied, particularly their role in modulating neurotransmitter systems. Lithium is believed to exert its effects through several mechanisms:

  • Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol. This action can affect phosphoinositide signaling pathways, which are crucial for neuronal function and mood regulation.
  • Modulation of GSK-3β Activity : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a kinase involved in various signaling pathways linked to cell survival and neuroprotection.
  • Impact on Neurotransmitter Systems : Lithium influences the release and reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.

Mood Stabilization

Lithium salts have long been used as mood stabilizers in the treatment of bipolar disorder. The specific compound this compound may exhibit similar properties due to its lithium content and structural characteristics.

Neuroprotective Effects

Research indicates that compounds containing thiazole rings can possess neuroprotective properties. The thiazole moiety in this compound may enhance its ability to protect neurons from oxidative stress and apoptosis, potentially making it useful in neurodegenerative diseases.

Case Studies and Research Findings

Comparative Analysis

The following table compares this compound with other lithium compounds:

Compound NameMechanism of ActionTherapeutic Use
Lithium CarbonateInhibits inositol monophosphataseBipolar disorder
Lithium ChlorideModulates neurotransmitter releaseMood stabilization
Lithium(1+) ion 2-{...}acetateInhibits GSK-3β; affects neurotransmittersPotentially mood stabilizing

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